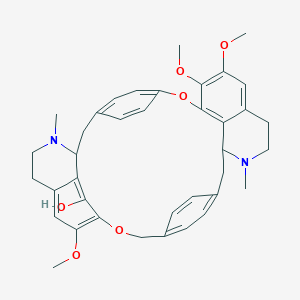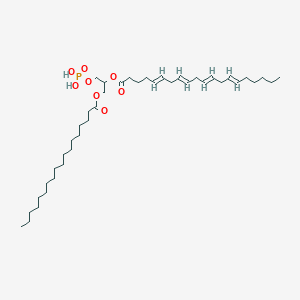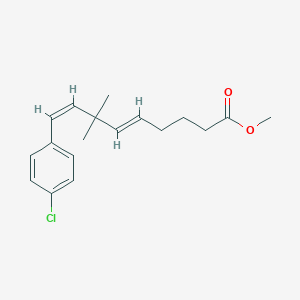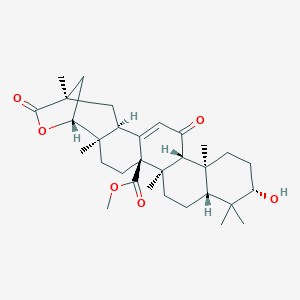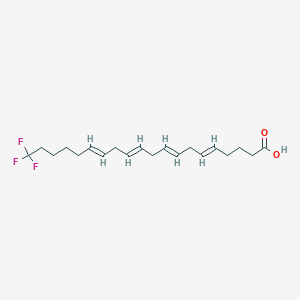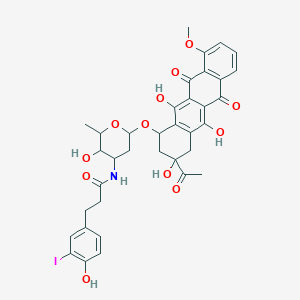
6-Eicosenoic acid, 2-((aminoiminomethyl)amino)-3,4,5,14-tetrahydroxy-
Vue d'ensemble
Description
6-Eicosenoic acid, also known as Mycestericin E, is a compound with the molecular formula C21H39NO5 . It is also referred to as 6-Eicosenoicacid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, [R-[R*,S*-(E)]]- .
Molecular Structure Analysis
The molecular structure of 6-Eicosenoic acid consists of 21 carbon atoms, 39 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact mass is 385.538 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Eicosenoic acid include a molecular formula of C21H39NO5 and a CAS Registry Number of 157183-68-1 . The average mass is 385.538 Da and the monoisotopic mass is 385.282837 Da .Applications De Recherche Scientifique
Omega-3 and Omega-6 Polyunsaturated Fatty Acids: Metabolic Significance
Omega-3 and omega-6 polyunsaturated fatty acids (PUFAs) like linoleic acid (LA, n-6) and α-linolenic acid (ALA, n-3) are vital for human health. They cannot be synthesized by humans and must be obtained through diet. These fatty acids contribute to the biosynthesis of long-chain PUFAs like arachidonic acid (ARA, n-6), eicosapentaenoic acid (EPA, n-3), and docosahexaenoic acid (DHA, n-3), which are crucial in regulating body homeostasis. These fatty acids also give rise to eicosanoids, bioactive signaling lipids that regulate various homeostatic processes. ARA typically leads to pro-inflammatory eicosanoids, while EPA and DHA lead to anti-inflammatory eicosanoids. Therefore, a higher consumption of n-3 PUFAs is associated with protection against inflammatory diseases, cancer, cardiovascular diseases, and other chronic diseases (Saini & Keum, 2018).
Eicosapentaenoic Acid (EPA): Cardiovascular Implications
EPA is an anti-inflammatory long-chain polyunsaturated omega-3 fatty acid, while arachidonic acid (AA) is an omega-6 fatty acid that leads to pro-inflammatory/pro-aggregatory mediators. EPA competes with AA for cyclooxygenase and lipoxygenase enzymes, forming less inflammatory products. The EPA:AA ratio is considered a marker of chronic inflammation, with a lower ratio corresponding to higher levels of inflammation. A lower EPA:AA ratio is associated with increased risks of various cardiovascular diseases. Increasing the EPA:AA ratio through treatment with purified EPA is effective in the primary and secondary prevention of coronary artery disease and reduces the risk of cardiovascular events after percutaneous coronary intervention (Nelson & Raskin, 2019).
Amino Acids Detection: Biosensor Development
The detection of amino acids is crucial in various fields, including food technology and healthcare. Most traditional methods for amino acid detection are complicated and time-consuming. However, biosensing methods offer a simpler, faster, more specific, and highly sensitive alternative. These biosensors can be applied for in vivo detection of amino acids and have been used in various applications, including monitoring AA levels in fruit juices, beverages, urine, and sera. The development of nanostructures and electrochemical microfluidic paper-based analytical devices (EμPAD) is suggested for further advancement in amino acid biosensor technology (Pundir, Lata, & Narwal, 2018).
Mécanisme D'action
While the exact mechanism of action of 6-Eicosenoic acid is not clear, there is some evidence to suggest that certain omega-6 fatty acids, such as eicosadienoic acid (EDA), may play a beneficial role in inflammation . Studies have inconsistently shown EDA to be inversely associated with insulin resistance and type 2 diabetes (T2D) .
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-(diaminomethylideneamino)-3,4,5,14-tetrahydroxyicos-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N3O6/c1-2-3-4-9-12-15(25)13-10-7-5-6-8-11-14-16(26)18(27)19(28)17(20(29)30)24-21(22)23/h11,14-19,25-28H,2-10,12-13H2,1H3,(H,29,30)(H4,22,23,24)/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZVMOYYSHXZHW-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N=C(N)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(CCCCCC/C=C/C(C(C(C(C(=O)O)N=C(N)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Eicosenoic acid, 2-((aminoiminomethyl)amino)-3,4,5,14-tetrahydroxy- | |
CAS RN |
121025-44-3 | |
| Record name | Sphingofungin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)



